molecular formula C8H13NO2S2 B14902094 3-((4,5-Dimethylthiazol-2-yl)thio)propane-1,2-diol

3-((4,5-Dimethylthiazol-2-yl)thio)propane-1,2-diol

Cat. No.: B14902094
M. Wt: 219.3 g/mol
InChI Key: JGWPWYREUSFKMG-UHFFFAOYSA-N
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Description

3-((4,5-Dimethylthiazol-2-yl)thio)propane-1,2-diol is a chemical compound known for its significant applications in various scientific fields. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in biochemical assays due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4,5-Dimethylthiazol-2-yl)thio)propane-1,2-diol typically involves the reaction of 4,5-dimethylthiazole with a suitable thiol compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4,5-Dimethylthiazol-2-yl)thio)propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to its thiol form.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

3-((4,5-Dimethylthiazol-2-yl)thio)propane-1,2-diol is widely used in scientific research, particularly in:

    Chemistry: As a reagent in various organic synthesis reactions.

    Biology: In cell viability assays, where it is used to assess the metabolic activity of cells.

    Medicine: In drug development and testing, particularly for its role in cytotoxicity assays.

    Industry: Used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The compound exerts its effects primarily through its interaction with cellular components. In cell viability assays, it is reduced by mitochondrial reductases in living cells to form a colored formazan product. This reduction process is indicative of the metabolic activity of the cells, making it a valuable tool in cytotoxicity testing.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyltetrazolium bromide (MTT)
  • Thiazolyl Blue Tetrazolium Bromide

Uniqueness

3-((4,5-Dimethylthiazol-2-yl)thio)propane-1,2-diol is unique due to its specific thioether linkage, which imparts distinct chemical properties compared to other thiazole derivatives. Its ability to undergo various chemical reactions and its application in diverse scientific fields make it a compound of significant interest.

Properties

Molecular Formula

C8H13NO2S2

Molecular Weight

219.3 g/mol

IUPAC Name

3-[(4,5-dimethyl-1,3-thiazol-2-yl)sulfanyl]propane-1,2-diol

InChI

InChI=1S/C8H13NO2S2/c1-5-6(2)13-8(9-5)12-4-7(11)3-10/h7,10-11H,3-4H2,1-2H3

InChI Key

JGWPWYREUSFKMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)SCC(CO)O)C

Origin of Product

United States

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